Product packaging for 1-Bromo-4-cyclobutylbenzene(Cat. No.:CAS No. 39868-71-8)

1-Bromo-4-cyclobutylbenzene

Cat. No.: B1374904
CAS No.: 39868-71-8
M. Wt: 211.1 g/mol
InChI Key: LXAHIRNAGNLEOU-UHFFFAOYSA-N
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Description

Significance of Brominated Benzene (B151609) Derivatives in Organic Synthesis

Among halogenated arenes, brominated benzene derivatives hold a place of prominence in organic synthesis. The carbon-bromine (C-Br) bond is sufficiently reactive to participate in numerous reactions, yet stable enough for the compounds to be readily handled. patsnap.com Bromobenzene and its derivatives are key intermediates in a multitude of synthetic pathways. patsnap.comacs.org

Their significance stems from their utility in forming new carbon-carbon and carbon-heteroatom bonds. patsnap.com They are common precursors for organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), which are invaluable for creating C-C bonds. patsnap.com Furthermore, brominated benzenes are workhorses in transition metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Stille, and Heck reactions. patsnap.com These methods provide efficient and selective ways to construct complex aryl-substituted molecules. patsnap.com The bromine substituent can also be replaced through nucleophilic aromatic substitution, enabling the introduction of diverse functional groups onto the benzene ring. patsnap.comorgosolver.com

Influence of Cycloalkyl Moieties on Aromatic System Reactivity

The attachment of a cycloalkyl group to a benzene ring introduces distinct steric and electronic effects that modify the aromatic system's reactivity. smolecule.com The size of the cycloalkyl ring is a critical factor; for instance, the four-membered cyclobutyl group imposes a significant amount of ring strain (approximately 27.3 kcal/mol) compared to larger rings like cyclopentyl or cyclohexyl. smolecule.com This strain can influence the chemical behavior of the entire molecule. smolecule.com

Cycloalkyl groups can affect reaction rates and selectivity due to steric hindrance, which can obstruct the approach of reagents to nearby reactive sites on the aromatic ring. smolecule.comorgosolver.com Electronically, alkyl groups are generally considered electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution. libretexts.orguobabylon.edu.iq The specific conformation and strain of a cycloalkyl substituent like the cyclobutyl group can lead to unique reactivity patterns not observed in simpler alkyl-substituted benzenes. smolecule.comsmolecule.com

Research Context of 1-Bromo-4-cyclobutylbenzene within Contemporary Chemical Science

Within this framework, this compound (CAS No. 39868-71-8) emerges as a compound of interest for its unique combination of a reactive bromine atom and a strained cyclobutyl moiety. smolecule.comsmolecule.com It serves primarily as a valuable intermediate or building block in organic synthesis. smolecule.comlookchem.com

Researchers utilize this compound in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. smolecule.comlookchem.com Its structure allows for sequential, controlled modifications. The bromo-substituent provides a handle for cross-coupling or nucleophilic substitution reactions, while the cyclobutyl group imparts specific steric and conformational properties to the target molecule. smolecule.com Its application is found in research focused on creating novel bioactive compounds, pharmaceuticals, and specialized organic materials. smolecule.comlookchem.com

Properties and Reactions of this compound

The utility of this compound in synthesis is dictated by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 39868-71-8 chemicalbook.com
Molecular Formula C₁₀H₁₁Br smolecule.comchemscene.com
Molecular Weight 211.10 g/mol smolecule.comchemscene.com
Appearance White/off-white or light yellow solid lookchem.com

| Storage | Store in a cool, dry place lookchem.com |

Detailed Research Findings

Research into this compound focuses on its role as a synthetic intermediate. Its chemical behavior is typical of aryl bromides, but with nuances introduced by the cyclobutyl group. smolecule.com

Several synthetic routes can produce this compound. A common laboratory method is the electrophilic aromatic substitution of cyclobutylbenzene (B3052708), for example, through bromination. smolecule.com Other approaches might involve palladium-catalyzed cross-coupling reactions to attach the cyclobutyl group to a pre-brominated aromatic ring. smolecule.com

The compound undergoes a variety of chemical transformations that make it a versatile precursor.

Table 2: Key Chemical Reactions of this compound

Reaction Type Description
Nucleophilic Aromatic Substitution The bromine atom, being a good leaving group, can be replaced by various nucleophiles like amines or alcohols. This reaction is fundamental for introducing new functional groups. smolecule.comorgosolver.com
Cross-Coupling Reactions It is an excellent substrate for palladium-catalyzed reactions such as Suzuki or Heck couplings. This allows for the formation of new carbon-carbon bonds, linking the cyclobutylphenyl moiety to other organic fragments. smolecule.com
Grignard Reagent Formation Reaction with magnesium metal can form the corresponding Grignard reagent, which can then react with various electrophiles to create a wide range of derivatives. patsnap.com

| Benzyne (B1209423) Formation | Under the influence of a very strong base, such as sodium amide (NaNH₂), it can undergo elimination to form a highly reactive benzyne intermediate, which can then be trapped by nucleophiles. orgosolver.comstackexchange.com |

The presence of the cyclobutyl group can influence the regioselectivity and rate of these reactions due to its steric bulk and the strain within the four-membered ring. smolecule.com This makes this compound a subject of study for understanding how such structural features impact reactivity in synthetic transformations. smolecule.comsmolecule.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aniline
Anisole
Benzene
Bromobenzene
Cyclobutylbenzene
Cyclohexylbenzene
Cyclopentylbenzene
N-bromosuccinimide
Nitrobenzene
Phenylmagnesium bromide
Phenol
Sodium amide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11B B1374904 1-Bromo-4-cyclobutylbenzene CAS No. 39868-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHIRNAGNLEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Cyclobutylbenzene

Direct Bromination Approaches

Direct bromination methods focus on the introduction of a bromine atom onto the aromatic ring of cyclobutylbenzene (B3052708) or its activated derivatives. These approaches leverage the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Bromine Introduction

The direct bromination of cyclobutylbenzene, a non-activated aromatic ring, can be accomplished through classical electrophilic aromatic substitution. This typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a more potent electrophile that can attack the electron-rich benzene (B151609) ring. The cyclobutyl group is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product, 1-bromo-4-cyclobutylbenzene, often being the major product due to steric hindrance at the ortho positions.

An alternative pathway to cyclobutylbenzene involves a two-step sequence starting with the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). chemguide.co.uklscollege.ac.inmasterorganicchemistry.comyoutube.comyoutube.com This reaction forms cyclobutyl phenyl ketone. The resulting ketone can then be reduced to the corresponding alkane, cyclobutylbenzene, via methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). annamalaiuniversity.ac.inwikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgyoutube.comadichemistry.compharmaguideline.com Subsequent bromination of the cyclobutylbenzene product would then yield this compound.

StepReactionReagents and ConditionsProduct
1Friedel-Crafts AcylationBenzene, Cyclobutanecarbonyl chloride, AlCl₃Cyclobutyl phenyl ketone
2ReductionZn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH, heat (Wolff-Kishner)Cyclobutylbenzene
3BrominationBr₂, FeBr₃This compound

Bromination of Precursors (e.g., 4-cyclobutylphenol, 4-cyclobutylaniline) utilizing Bromine or N-Bromosuccinimide

The presence of activating groups, such as hydroxyl (-OH) or amino (-NH₂), on the benzene ring significantly facilitates electrophilic aromatic bromination, allowing for the use of milder brominating agents and conditions. wikipedia.org

The bromination of 4-cyclobutylphenol, which can be synthesized from phenol, is an effective route. The hydroxyl group strongly activates the ring, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the cyclobutyl group, bromination occurs at the positions ortho to the hydroxyl group. Reagents such as N-Bromosuccinimide (NBS) are often employed for this transformation, offering greater selectivity and milder reaction conditions compared to molecular bromine. nih.govnih.gov

Similarly, 4-cyclobutylaniline (B1426153) serves as an excellent precursor. The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. Direct bromination with molecular bromine in a suitable solvent can lead to polybromination due to the high reactivity. To achieve monobromination at the position ortho to the amino group, the reactivity of the amino group is often moderated by acetylation to form an acetanilide. This acetamido group is still activating and ortho-, para-directing but less so than the amino group, allowing for more controlled bromination. The protecting acetyl group can then be removed by hydrolysis to yield the brominated aniline.

PrecursorBrominating AgentProduct
4-CyclobutylphenolN-Bromosuccinimide (NBS)2-Bromo-4-cyclobutylphenol
4-Cyclobutylaniline (as acetanilide)Bromine (Br₂)2-Bromo-4-cyclobutylaniline (after deprotection)

Cyclobutyl Group Formation Strategies

An alternative synthetic philosophy involves the construction of the cyclobutyl ring onto a pre-functionalized aromatic molecule.

Cyclization Reactions from Appropriate Precursors

The formation of the cyclobutyl ring can be achieved through intramolecular cyclization reactions of suitably substituted aromatic precursors. For instance, a molecule containing a bromophenyl group and a four-carbon chain with appropriate functional groups at its terminus could, under specific reaction conditions, undergo cyclization to form the desired this compound. The specific nature of the functional groups and the reaction conditions would be critical in directing the cyclization to form the four-membered ring.

Tandem Cyclization and Halogenation Protocols

In more advanced synthetic strategies, it is conceivable to perform the cyclization and halogenation steps in a single pot, known as a tandem or domino reaction. nih.gov Such a protocol would offer increased efficiency by reducing the number of synthetic steps and purification procedures. For example, a precursor could be designed to undergo a cyclization reaction that simultaneously incorporates a bromine atom into the aromatic ring or onto the newly formed cyclobutyl group, which could then be rearranged to the desired product. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the development of such tandem reactions is an active area of research in organic synthesis. researchgate.netresearchgate.net

Cross-Coupling Techniques for Aryl-Cyclobutyl Bond Formation

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These methods provide a versatile approach to constructing the aryl-cyclobutyl bond present in this compound. smolecule.com

This strategy typically involves the coupling of a cyclobutyl-organometallic reagent with a dihalo-substituted benzene, such as 1,4-dibromobenzene (B42075). The choice of the organometallic reagent and the catalyst is crucial for the success of the reaction.

Kumada Coupling: This reaction utilizes a Grignard reagent (cyclobutylmagnesium bromide) and couples it with an aryl halide (e.g., 1,4-dibromobenzene) in the presence of a nickel or palladium catalyst. organic-chemistry.orgorgsyn.orgresearchgate.netrhhz.net

Negishi Coupling: In this approach, an organozinc reagent (e.g., cyclobutylzinc chloride) is coupled with an aryl halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov Organozinc reagents are often milder and more functional group tolerant than their Grignard counterparts.

Suzuki-Miyaura Coupling: This widely used method involves the reaction of an organoboron compound, such as a cyclobutylboronic acid or its ester, with an aryl halide catalyzed by a palladium complex. youtube.comlibretexts.orgnih.govyoutube.comyoutube.com The mild reaction conditions and the stability of organoboron reagents make the Suzuki-Miyaura coupling a highly attractive method.

Coupling ReactionCyclobutyl ReagentAryl ReagentCatalyst
KumadaCyclobutylmagnesium bromide1,4-DibromobenzeneNi or Pd complex
NegishiCyclobutylzinc chloride1,4-DibromobenzeneNi or Pd complex
Suzuki-MiyauraCyclobutylboronic acid1,4-DibromobenzenePd complex

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of this compound, these reactions typically involve the coupling of a cyclobutyl organometallic reagent with a dibrominated benzene derivative or the coupling of an organometallic bromophenyl reagent with a cyclobutyl halide.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org In the context of synthesizing this compound, a key strategy involves the coupling of a cyclobutylboron reagent with a dihalogenated benzene, such as 1,4-dibromobenzene.

A notable example of a similar transformation is the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl chlorides. nih.gov This reaction demonstrates the feasibility of using a preformed cyclobutyl group for arylation. By analogy, this compound can be synthesized by reacting potassium cyclobutyltrifluoroborate with an excess of 1,4-dibromobenzene to achieve mono-substitution. The reaction is typically catalyzed by a palladium(II) acetate (B1210297)/phosphine (B1218219) ligand system in the presence of a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Arylcyclobutanes

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ XPhos K₂CO₃ Toluene/H₂O 100 Moderate to Excellent nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Stille Coupling Strategies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. nih.gov For the synthesis of this compound, a plausible approach would be the reaction of a cyclobutylstannane, such as cyclobutyltributylstannane, with 1,4-dibromobenzene.

Table 2: Plausible Conditions for Stille Coupling to Synthesize this compound

Catalyst Ligand Solvent Temperature (°C)
Pd(PPh₃)₄ PPh₃ Toluene 100-120

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving an oxidative addition, transmetalation, and reductive elimination sequence.

Heck Reaction Pathway Investigations

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. libretexts.org A potential, though less direct, pathway to this compound could involve the Heck reaction. One hypothetical route could be the reaction of 1,4-dibromobenzene with cyclobutene (B1205218). This would likely be followed by a reduction step to convert the resulting alkenylbenzene to the desired cyclobutylbenzene.

The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the alkene and the specific reaction conditions employed. mdpi.com

Table 3: Generalized Conditions for a Hypothetical Heck Reaction Pathway

Catalyst Base Solvent Temperature (°C)
Pd(OAc)₂ Et₃N DMF 100-140

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling Adaptations

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org While the direct synthesis of this compound via Sonogashira coupling is not a primary application, this reaction is crucial in the synthesis of various functionalized aromatic compounds. wikipedia.org this compound can serve as a substrate in Sonogashira reactions to introduce an alkynyl group at the para-position to the cyclobutyl group.

For example, this compound could be reacted with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a (4-cyclobutylphenyl)alkyne derivative. wikipedia.org

Table 4: General Conditions for Sonogashira Coupling using an Aryl Bromide Substrate

Catalyst Co-catalyst Base Solvent Temperature (°C)
PdCl₂(PPh₃)₂ CuI Et₃N THF Room Temp to 60

The Sonogashira coupling mechanism involves a palladium cycle and a copper cycle, where the palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper acetylide is involved in the transmetalation step. libretexts.org

Utilization of Preformed Cyclobutyl Groups with Aryl Bromides

A highly effective and convergent strategy for the synthesis of this compound involves the use of a preformed cyclobutyl group, which is then coupled with a suitable aryl bromide. This approach is exemplified by the Suzuki-Miyaura coupling described earlier, where potassium cyclobutyltrifluoroborate serves as the source of the cyclobutyl moiety. nih.gov

This strategy offers several advantages:

Convergency: The two key fragments of the molecule are synthesized separately and then joined in a late-stage coupling reaction.

Availability of Starting Materials: Cyclobutyl precursors and dihalogenated benzenes are often commercially available or readily prepared.

Control of Stoichiometry: By controlling the stoichiometry of the reactants, it is possible to favor the mono-arylation of a dihalogenated benzene, which is crucial for the synthesis of this compound.

In addition to organoboron reagents, other preformed cyclobutyl organometallic species, such as organostannanes (for Stille coupling) or organozinc reagents (for Negishi coupling), could theoretically be employed in a similar fashion to couple with 1,4-dibromobenzene.

Reactivity and Reaction Mechanism Studies of 1 Bromo 4 Cyclobutylbenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require specific conditions, typically the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.org Aryl halides like 1-Bromo-4-cyclobutylbenzene are generally unreactive towards classic SN2 backside attacks due to the steric hindrance imposed by the benzene (B151609) ring. wikipedia.org The SN1 pathway is also highly unfavorable as it would involve the formation of a very unstable aryl cation. wikipedia.org

The viability of the SNAr mechanism hinges on the stabilization of a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing this intermediate through resonance. libretexts.org The cyclobutyl group on this compound is a weak electron-donating group, which deactivates the ring for nucleophilic substitution, making it generally resistant to SNAr reactions under standard conditions.

Reactivity with Various Nucleophiles

For an SNAr reaction to proceed on an unactivated substrate like this compound, extremely strong nucleophiles or harsh reaction conditions would be necessary. The reactivity is primarily dictated by the nucleophile's ability to attack the carbon atom bearing the bromine. Typical nucleophiles used in SNAr reactions include amines, alkoxides, and hydroxide ions. However, due to the electron-donating nature of the cyclobutyl substituent, the benzene ring is not sufficiently electrophilic to be readily attacked by common nucleophiles. libretexts.orgsmolecule.com

Interaction studies note that the compound's reactivity with various nucleophiles is a key area of research. smolecule.com The bromine atom can be replaced by nucleophiles such as amines or alcohols to form the corresponding amines or ethers, but these transformations typically require forcing conditions or catalytic activation, falling outside the classic SNAr mechanism. smolecule.com

Steric Hindrance Effects of the Cyclobutyl Group on Reaction Rates and Selectivity

Steric hindrance plays a significant role in determining the rates of substitution reactions. libretexts.orgyoutube.com The cyclobutyl group, while less bulky than a tert-butyl group, still presents considerable steric bulk at the para position. smolecule.com This steric presence can influence the approach of the incoming nucleophile to the site of reaction.

Table 1: Expected Relative Reactivity of this compound with Nucleophiles of Varying Steric Bulk

NucleophileChemical FormulaRelative Steric BulkExpected SNAr Reaction Rate
HydroxideOH⁻LowVery Slow
MethoxideCH₃O⁻Low-MediumVery Slow
EthoxideCH₃CH₂O⁻MediumExtremely Slow / Negligible
tert-Butoxide(CH₃)₃CO⁻HighNegligible

Organometallic Chemistry and Cross-Coupling Behavior

This compound is a versatile substrate in organometallic chemistry, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a functional handle, allowing for transformations that are otherwise difficult to achieve. smolecule.com

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl bromides are common starting materials for these transformations. researchgate.net this compound can effectively participate in reactions like the Suzuki, Heck, and Stille couplings to create more complex molecular architectures. smolecule.comresearchgate.net

In a typical Suzuki reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups. Similarly, the Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. These reactions provide efficient pathways to synthesize derivatives of 4-cyclobutylbenzene. organic-chemistry.orgyoutube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃4-Cyclobutylbiphenyl
Heck CouplingStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃N4-Cyclobutylstilbene
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄1-Cyclobutyl-4-vinylbenzene
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N1-Cyclobutyl-4-(phenylethynyl)benzene

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent by treatment with an electropositive metal or an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from aryl bromides. wikipedia.orgtcnj.edu The resulting organometallic species is a potent nucleophile and can be used to react with a wide variety of electrophiles.

The lithium-bromide exchange is a rapid and efficient method for converting aryl bromides into aryllithium reagents. harvard.edu This reaction is typically performed at low temperatures to prevent side reactions. tcnj.edu For aryl bromides, the exchange rate generally follows the trend I > Br > Cl. wikipedia.org this compound is expected to undergo this exchange readily upon treatment with alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

The reaction involves the attack of the alkyllithium reagent on the bromine atom, leading to the formation of the desired 4-cyclobutylphenyllithium and an alkyl bromide byproduct. harvard.edu The choice of solvent can significantly impact the outcome of the reaction. Studies on the closely related 1-bromo-4-tert-butylbenzene show that while the reaction with n-BuLi is slow in pure diethyl ether, it becomes nearly quantitative in a heptane mixture containing a small amount of THF. researchgate.net Using t-BuLi generally results in a cleaner and more efficient exchange across a variety of ether-containing solvent systems. researchgate.netfishersci.com

Table 3: Effect of Solvent on the Lithium-Bromide Exchange of 1-Bromo-4-tert-butylbenzene with Alkyllithiums at 0°C (Analogous System) researchgate.net

AlkyllithiumSolventMajor ProductYield of Exchange Product
n-BuLiHeptaneNo Reaction0%
n-BuLiDiethyl Ether(4-tert-Butylphenyl)lithiumSlow Reaction
n-BuLiHeptane / THF(4-tert-Butylphenyl)lithium>97%
n-BuLiTHF(4-tert-Butylphenyl)lithium + Coupling ProductsVariable
t-BuLiHeptane / Diethyl Ether(4-tert-Butylphenyl)lithium>97%
t-BuLiHeptane / THF(4-tert-Butylphenyl)lithium>97%

Data based on the analogous compound 1-bromo-4-tert-butylbenzene as a model for the reactivity of this compound.

Reactions with Organolithium and Organomagnesium Reagents

This compound, as a typical aryl bromide, serves as a valuable precursor for the formation of highly reactive organometallic reagents. These reactions involve the transformation of the electrophilic carbon of the C-Br bond into a strongly nucleophilic and basic carbon center.

Organomagnesium Reagents (Grignard Reagents): The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (4-cyclobutylphenyl)magnesium bromide. The formation of this reagent is initiated by the transfer of an electron from the magnesium metal to the aryl bromide. The resulting C-Mg bond is highly polarized, conferring significant carbanionic character on the aromatic carbon atom. This makes the Grignard reagent a potent nucleophile and a strong base. chemistrysteps.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared from this compound. A common method is the lithium-halogen exchange reaction, where the aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent. This rapid exchange produces 4-cyclobutylphenyllithium and the corresponding alkyl bromide. Due to the greater electronegativity difference between carbon and lithium compared to carbon and magnesium, organolithium reagents are generally more reactive and more basic than their Grignard counterparts. rsc.orgpressbooks.pub

The utility of these organometallic derivatives of this compound lies in their subsequent reactions with a wide range of electrophiles to form new carbon-carbon bonds. As strong bases, they will react readily with any protic source, including water, alcohols, and terminal alkynes, to produce cyclobutylbenzene (B3052708). libretexts.orglibretexts.org As nucleophiles, they participate in addition reactions with carbonyl compounds. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup.

Table 1: Representative Reactions of Organometallic Derivatives of this compound

Reagent TypeFormation ReactionElectrophileProduct after Workup
Organomagnesium1-C₄H₇-C₆H₄-Br + Mg → 1-C₄H₇-C₆H₄-MgBrFormaldehyde (CH₂O)(4-Cyclobutylphenyl)methanol
Organomagnesium1-C₄H₇-C₆H₄-Br + Mg → 1-C₄H₇-C₆H₄-MgBrAcetone ((CH₃)₂CO)2-(4-Cyclobutylphenyl)propan-2-ol
Organomagnesium1-C₄H₇-C₆H₄-Br + Mg → 1-C₄H₇-C₆H₄-MgBrCarbon Dioxide (CO₂)4-Cyclobutylbenzoic acid
Organolithium1-C₄H₇-C₆H₄-Br + 2 Li → 1-C₄H₇-C₆H₄-Li + LiBrWater (H₂O)Cyclobutylbenzene
Organolithium1-C₄H₇-C₆H₄-Br + n-BuLi → 1-C₄H₇-C₆H₄-Li + n-BuBrBenzaldehyde (C₆H₅CHO)(4-Cyclobutylphenyl)(phenyl)methanol

Elimination Reactions and Product Formation

Standard β-elimination reactions, which are common for alkyl halides, are not feasible for simple aryl halides like this compound. This is because the benzene ring lacks a hydrogen atom on the carbon atom adjacent (β-position) to the carbon bearing the bromine. However, under specific, forcing conditions, a different type of elimination reaction can occur, proceeding through an elimination-addition mechanism.

This mechanism involves the formation of a highly reactive and unstable intermediate known as an aryne, specifically 4-cyclobutylbenzyne. pressbooks.puborganic-chemistry.org The reaction is initiated by a very strong base that abstracts a proton from the carbon atom ortho to the bromine. The subsequent loss of the bromide ion results in the formation of a transient triple bond within the benzene ring. libretexts.orgorganic-chemistry.org This benzyne (B1209423) intermediate is rapidly trapped by any nucleophile present in the reaction mixture. libretexts.org

The formation of the aryne intermediate from this compound requires harsh reaction conditions. The key requirement is the presence of an exceptionally strong base capable of deprotonating the sp²-hybridized C-H bond of the benzene ring. organic-chemistry.org

Common conditions include:

Sodium amide (NaNH₂) in liquid ammonia (NH₃): This is a classic system for generating benzynes from aryl halides. The amide ion (NH₂⁻) is a powerful base that removes an ortho-proton. organic-chemistry.org

High Temperatures and Pressures: Reactions with reagents like sodium hydroxide can be forced at very high temperatures (e.g., >300 °C) and pressures, although this is less common in laboratory synthesis. libretexts.org

In the context of the elimination-addition (benzyne) mechanism, the bromine atom functions as the leaving group. The quality of the leaving group is a critical factor in the second step of the aryne formation. After the initial deprotonation by a strong base to form an aryl anion, the elimination of the halide ion occurs.

Bromide (Br⁻) is an effective leaving group because it is the conjugate base of a strong acid (HBr) and is able to stabilize the negative charge effectively. nih.gov Its ability to depart facilitates the formation of the transient triple bond of the benzyne intermediate. The relative reactivity of aryl halides in benzyne formation generally follows the trend I > Br > Cl > F, which correlates with the leaving group ability of the halide ions.

Radical Reactions and Mechanisms

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process involves the symmetrical breaking of the C-Br bond, where one electron from the bonding pair moves to the carbon atom and the other to the bromine atom, yielding a 4-cyclobutylphenyl radical and a bromine radical (Br•). chemistrysteps.compressbooks.pub

1-C₄H₇-C₆H₄-Br → 4-C₄H₇-C₆H₄• + Br•

This homolytic bond cleavage does not typically occur spontaneously but requires an input of energy, which can be supplied in several ways:

Photolysis: Irradiation with ultraviolet (UV) light can provide the necessary energy to break the C-Br bond. researchgate.net

Thermolysis: High temperatures can also induce homolysis, although this is often less specific.

Redox Processes: Single electron transfer (SET) from a reductant (like a metal or a photocatalyst) to the aryl bromide can form a radical anion intermediate. rsc.orgrsc.org This radical anion is often unstable and rapidly fragments, cleaving the C-Br bond to produce the aryl radical and a bromide ion. rsc.orgrsc.org

Once formed, the 4-cyclobutylphenyl radical is a highly reactive intermediate. Aryl radicals are versatile species in organic synthesis and can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and substitution reactions. nih.govrsc.org For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to form cyclobutylbenzene.

Comparative Reactivity Studies with Related Brominated Arenes

The reactivity of this compound is influenced by the steric and electronic properties of the cyclobutyl substituent. Comparing its reactivity to structurally similar compounds, such as 1-bromo-4-cyclopropylbenzene, can provide insight into these influences.

A direct comparison of the reactivity of this compound and 1-bromo-4-cyclopropylbenzene reveals differences stemming from the distinct nature of the cyclobutyl and cyclopropyl groups.

Electronic Effects: The cyclopropyl group is known to have unique electronic properties. The C-C bonds within the strained three-membered ring possess significant p-character, allowing the group to engage in conjugation with an adjacent π-system, such as a benzene ring. This property allows the cyclopropyl group to act as an electron-donating group through resonance. In contrast, the cyclobutyl group is less strained, and its C-C bonds have more standard sp³ character. It primarily acts as a weak electron-donating group through induction. This difference in electronic character can affect the electron density of the aromatic ring and the polarity of the C-Br bond, influencing reaction rates.

Steric Effects: The cyclobutyl group is sterically larger and more flexible than the relatively planar and rigid cyclopropyl group. This can impact the accessibility of reagents to the reaction center (the C-Br bond or the ortho C-H bonds).

While direct kinetic studies on these specific compounds are not widely available, insights can be drawn from related synthetic methodologies. For example, in Suzuki-Miyaura cross-coupling reactions involving potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides, both groups can be successfully coupled. However, studies have shown that reactions involving the cyclobutyl moiety can be more substrate-dependent, sometimes failing to reach completion where the cyclopropyl analogue reacts efficiently. organic-chemistry.orgnih.gov This suggests that the combination of steric hindrance and the weaker electron-donating nature of the cyclobutyl group may render it slightly less reactive in certain transition-metal-catalyzed processes compared to the cyclopropyl group.

Table 2: Comparison of Properties and Reactivity

PropertyThis compound1-Bromo-4-cyclopropylbenzene
Alkyl Substituent CyclobutylCyclopropyl
Primary Electronic Effect Inductive (weakly electron-donating)Conjugative (electron-donating)
Steric Hindrance ModerateLow
Anticipated Reactivity Generally follows typical aryl bromide reactivity, but may be slightly lower in some catalyzed reactions due to steric and weaker electronic donation.Potentially enhanced reactivity in reactions sensitive to electron-donating groups due to conjugation.

Comparison with 1-Bromo-4-cyclopentylbenzene

The reactivity of this compound, when compared to 1-bromo-4-cyclopentylbenzene, is influenced by the subtle differences in the steric and electronic properties of the cyclobutyl and cyclopentyl groups. Both substituents are alkyl groups, which act as electron-donating groups through the inductive effect (+I), thereby activating the benzene ring towards electrophilic aromatic substitution. vedantu.comquizlet.com This electron donation stabilizes the carbocation intermediate formed during the reaction. uomustansiriyah.edu.iqlibretexts.org

However, the size and ring strain of the cycloalkyl groups introduce distinct characteristics. The cyclopentyl group is larger and generally considered to have a slightly stronger electron-donating effect than the cyclobutyl group. The difference in ring strain between a four-membered and a five-membered ring can also influence the electronic properties. The primary distinction in their reaction mechanisms lies in the steric hindrance presented by the cycloalkyl group. The larger profile of the cyclopentyl ring may lead to a slightly lower ratio of ortho- to para-substituted products in electrophilic aromatic substitution reactions due to greater steric hindrance at the positions adjacent to the substituent.

In reactions involving the carbon-bromine bond, such as nucleophilic aromatic substitution or the formation of organometallic reagents, the mechanisms would be similar. However, reaction rates could be marginally affected by the differing electronic contributions of the cyclobutyl and cyclopentyl groups to the aromatic system.

Table 1: Comparative Properties of this compound and 1-Bromo-4-cyclopentylbenzene

Property This compound 1-Bromo-4-cyclopentylbenzene
Alkyl Group Cyclobutyl Cyclopentyl
Electronic Effect Electron-donating (+I) Slightly stronger electron-donating (+I)
Relative Steric Hindrance Moderate Moderately High
Predicted EAS Reactivity Activated ring, ortho/para directing Activated ring, ortho/para directing

| Predicted Ortho/Para Ratio | Higher ortho proportion | Lower ortho proportion |

Comparison with 1-Bromo-4-butylbenzene

A comparison between this compound and 1-bromo-4-butylbenzene highlights the significant role of the alkyl substituent's structure on steric effects. Both compounds feature a C4 alkyl group attached to the brominated benzene ring, and thus their electronic influence via the inductive effect is expected to be quite similar. Both butyl and cyclobutyl groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. quizlet.comlibretexts.org

The critical difference is the steric profile. The linear n-butyl group presents considerably less steric bulk around the ortho positions of the benzene ring compared to the cyclic and more rigid structure of the cyclobutyl group. smolecule.com This structural difference has a direct impact on the regioselectivity of electrophilic aromatic substitution reactions. 1-Bromo-4-butylbenzene would be expected to yield a significantly higher proportion of the ortho-substituted product, as the approaching electrophile can access the ortho positions more easily. In contrast, the cyclobutyl group's conformation partially shields these positions, favoring substitution at the less hindered para position.

Table 2: Comparative Properties of this compound and 1-Bromo-4-butylbenzene

Property This compound 1-Bromo-4-butylbenzene
Alkyl Group Cyclobutyl (Cyclic) n-Butyl (Linear)
Electronic Effect Electron-donating (+I) Similar electron-donating (+I)
Relative Steric Hindrance Moderate Low
Predicted EAS Reactivity Activated ring, ortho/para directing Activated ring, ortho/para directing

| Predicted Ortho/Para Ratio | Lower ortho proportion | Higher ortho proportion |

Comparison with 1-Bromo-4-tert-butylbenzene

The comparison with 1-bromo-4-tert-butylbenzene offers a clear illustration of the impact of severe steric hindrance on aromatic reactivity. The tert-butyl group is exceptionally bulky and creates a significant steric shield around the two ortho positions on the benzene ring. msu.edu While both cyclobutyl and tert-butyl groups are electron-donating and activate the aromatic ring, the steric effect of the tert-butyl group is the dominant factor in determining the outcome of substitution reactions. quizlet.commsu.edu

This steric hindrance dramatically reduces the accessibility of the ortho positions to incoming electrophiles. As a result, electrophilic aromatic substitution on 1-bromo-4-tert-butylbenzene yields predominantly the para-substituted product, with only a small amount of the ortho isomer forming. For instance, the nitration of tert-butylbenzene results in a product mixture with only 16% of the ortho-nitro product, compared to 75% of the para-nitro product. msu.edu While this compound also experiences some steric hindrance at the ortho positions, it is significantly less pronounced than that of the tert-butyl group. Consequently, this compound is expected to be more reactive at the ortho positions and produce a higher ortho/para product ratio than 1-bromo-4-tert-butylbenzene.

Table 3: Comparative Properties of this compound and 1-Bromo-4-tert-butylbenzene

Property This compound 1-Bromo-4-tert-butylbenzene
Alkyl Group Cyclobutyl tert-Butyl
Electronic Effect Electron-donating (+I) Stronger electron-donating (+I)
Relative Steric Hindrance Moderate Very High
Predicted EAS Reactivity Activated ring, ortho/para directing Activated ring, strongly para directing

| Predicted Ortho/Para Ratio | Moderate ortho proportion | Very low ortho proportion msu.edu |

Comparison with 1-Bromo-4-ethylbenzene

When comparing this compound with 1-bromo-4-ethylbenzene, both electronic and steric factors come into play. The ethyl group is smaller and less sterically demanding than the cyclobutyl group. It is also a weaker electron-donating group due to having fewer carbon atoms. Both substituents activate the benzene ring for electrophilic aromatic substitution and are ortho, para-directors. vedantu.comuomustansiriyah.edu.iq

The primary difference in reactivity arises from their differing steric bulk. The smaller ethyl group poses minimal hindrance to attack at the ortho positions. Consequently, reactions on 1-bromo-4-ethylbenzene are expected to produce a higher yield of the ortho-substituted isomer compared to this compound. The cyclobutyl group, with its cyclic structure, presents a greater steric barrier, thus favoring substitution at the more accessible para position. While the cyclobutyl group has a slightly stronger activating (electron-donating) effect, the steric influence is often more decisive in determining the product ratio in such cases.

Table 4: Comparative Properties of this compound and 1-Bromo-4-ethylbenzene

Property This compound 1-Bromo-4-ethylbenzene
Alkyl Group Cyclobutyl Ethyl
Electronic Effect Electron-donating (+I) Weaker electron-donating (+I)
Relative Steric Hindrance Moderate Very Low
Predicted EAS Reactivity Activated ring, ortho/para directing Activated ring, ortho/para directing

| Predicted Ortho/Para Ratio | Lower ortho proportion | Higher ortho proportion |

Computational and Theoretical Studies on 1 Bromo 4 Cyclobutylbenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Analyses

No published DFT studies specifically detailing the electronic properties, such as total energy, dipole moment, or polarizability, of 1-Bromo-4-cyclobutylbenzene are currently available.

Geometry Optimization and Conformational Analysis

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound have not been reported in scientific literature.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and visualizations of these orbitals for this compound are not available from existing research.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack, have not been computationally generated and published for this specific compound.

Mulliken Charge Distribution Analysis

There are no available studies reporting the calculated Mulliken charges for the individual atoms within the this compound molecule.

Spectroscopic Property Prediction and Correlation (Excluding Experimental Data)

Theoretical predictions for spectroscopic data (such as IR, Raman, or NMR spectra) derived from computational models of this compound are absent from the current body of scientific literature.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

A computational analysis of the vibrational frequencies of this compound would provide a theoretical spectrum for both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. By calculating the harmonic vibrational frequencies, researchers can predict the positions of characteristic peaks corresponding to the stretching and bending of specific bonds within the molecule, such as the C-Br, C-H, and C-C bonds of the benzene (B151609) ring and the cyclobutyl group. A comparison of these theoretical spectra with experimental data would allow for a detailed assignment of the observed vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. A theoretical study of this compound using the GIAO method would predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimentally obtained NMR spectra, are invaluable for confirming the molecular structure and for the unambiguous assignment of signals to specific protons and carbon atoms in the molecule.

Thermodynamic Properties and Reaction Energetics

Computational methods can be used to calculate key thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations provide insights into the stability of the molecule. Furthermore, the energetics of potential reactions involving this compound could be explored, offering a deeper understanding of its reactivity.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates involved. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction pathway at the molecular level.

Advanced Applications and Derivatization of 1 Bromo 4 Cyclobutylbenzene in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural attributes of 1-bromo-4-cyclobutylbenzene make it an important building block in the synthesis of various pharmaceutical compounds. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the cyclobutyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Precursor for Bioactive Compounds

This compound serves as a key precursor in the synthesis of a range of bioactive molecules. Its utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in the formation of carbon-carbon bonds in drug discovery and development. These reactions allow for the strategic connection of the cyclobutylphenyl scaffold to other molecular fragments, leading to the creation of novel compounds with potential therapeutic applications. The cyclobutyl group can impart desirable properties to the resulting molecules, such as increased metabolic stability and improved binding affinity to biological targets.

Synthesis of Analogs (e.g., 1-deoxy analogs of CP-47,497 and CP-55,940)

While direct synthesis of 1-deoxy analogs of the synthetic cannabinoids CP-47,497 and CP-55,940 using this compound is not explicitly detailed in available research, the synthesis of closely related analogs using similar starting materials, such as 1-bromo-4-tert-butylbenzene, strongly suggests a parallel application for the cyclobutyl derivative. These synthetic pathways typically involve a Grignard reaction followed by condensation with a suitable cyclic ketone to construct the core cannabinoid structure. The 4-alkyl-1-bromobenzene derivative provides the aromatic portion of the molecule, which is crucial for receptor binding and biological activity. The variation of the alkyl group, in this case, from tert-butyl to cyclobutyl, allows for the exploration of structure-activity relationships and the fine-tuning of the pharmacological profile of these synthetic cannabinoid analogs. rsc.org

Analog Synthesis Starting Material Similarity Potential Application
1-deoxy analogs of CP-47,4971-Bromo-4-tert-butylbenzene is a known precursor. rsc.orgExploration of structure-activity relationships in cannabinoid receptor ligands.
1-deoxy analogs of CP-55,940The synthetic route for related analogs suggests the feasibility of using 4-alkyl-1-bromobenzene derivatives. rsc.orgDevelopment of novel synthetic cannabinoids with modified pharmacological profiles.

Building Block for Agrochemicals

In the field of agrochemicals, this compound serves as a versatile building block for the synthesis of new pesticides and herbicides. smolecule.com The introduction of the cyclobutylphenyl moiety into the molecular structure of an agrochemical can influence its efficacy, selectivity, and environmental persistence. The bromo-functionalization allows for the facile incorporation of this scaffold into larger, more complex molecules through various coupling chemistries. While specific, commercially available agrochemicals derived directly from this compound are not widely documented, the general utility of aryl halides in agrochemical synthesis points to its potential in the development of next-generation crop protection agents.

Development of Novel Materials

The unique electronic and steric properties of this compound also make it a valuable component in the development of novel organic materials with advanced functionalities.

Monomer for Polymer Synthesis (e.g., π-extended dibenzophospholes)

Although research directly employing this compound for the synthesis of π-extended dibenzophospholes is not prominent, the synthesis of such materials often relies on the palladium-catalyzed C-H arylation of benzophospholes with various aryl halides. researchgate.net This methodology allows for the construction of highly π-conjugated systems that are of significant interest in materials science for their potential applications in organic electronics. The use of this compound as the aryl halide in such reactions would introduce a cyclobutyl substituent onto the dibenzophosphole core, potentially influencing the solubility, morphology, and electronic properties of the resulting polymer. The synthesis of emissive phosphorus-containing heterocycles is a key area of research for applications in organic light-emitting diodes (OLEDs). southern.edu

Potential Polymer Synthesis Synthetic Strategy Potential Impact of Cyclobutyl Group
π-extended dibenzophospholesPalladium-catalyzed C-H arylation of benzophospholes. researchgate.netModification of solubility, film-forming properties, and electronic characteristics of the polymer.

Precursor for Advanced Organic Electronic Materials

The development of advanced organic electronic materials is crucial for next-generation displays and lighting technologies. Host materials in OLEDs are fundamental components of the emissive layers, and their chemical and thermal stability are critical for device performance. noctiluca.eu While specific applications of this compound in this area are still emerging, its structure is analogous to other building blocks used in the synthesis of materials for organic electronics. The ability to undergo cross-coupling reactions makes it a candidate for incorporation into larger conjugated systems that can function as host materials or emitters in OLED devices. The presence of the cyclobutyl group could be leveraged to tune the solid-state packing and photophysical properties of these materials.

Synthesis of Biaryl Compounds

The construction of a carbon-carbon bond between two aromatic rings, forming a biaryl system, is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org this compound is an excellent substrate for such transformations, primarily through well-established palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Heck reaction. smolecule.com

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating biaryl compounds due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents. nih.govsandiego.edu In a typical Suzuki coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. sandiego.edu The 4-cyclobutylphenyl moiety is thereby coupled to another aryl group, generating a new, unsymmetrical biaryl molecule. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product. nih.gov

Heck Reaction: The Mizoroki-Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base (commonly an amine like triethylamine). wikipedia.orgyoutube.com This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene. wikipedia.org The use of this compound in a Heck reaction allows for the introduction of the 4-cyclobutylstyrenyl motif into various molecular structures.

Table 1: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

Feature Suzuki-Miyaura Coupling Heck Reaction
Coupling Partner Arylboronic acid or ester Alkene
Bond Formed C(sp²)-C(sp²) (Aryl-Aryl) C(sp²)-C(sp²) (Aryl-Vinyl)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Pd(OAc)₂, PdCl₂
Typical Base Na₂CO₃, K₂CO₃, K₃PO₄ Et₃N, K₂CO₃
Key Advantage High functional group tolerance, low toxicity of boron reagents. Direct arylation of alkenes.

Functional Group Transformations

The bromine atom in this compound is a good leaving group, making the compound a key precursor for a wide array of functional group interconversions. smolecule.com These transformations extend beyond C-C bond formation to include the introduction of C-B, C-N, and C-C(sp) bonds.

While the prompt specifies 4-tert-butyl-phenylboronic acid, the logical derivative from this compound is (4-cyclobutylphenyl)boronic acid. Boronic acids and their ester derivatives are exceptionally useful intermediates, most notably as the coupling partners in Suzuki-Miyaura reactions. alfa-chemistry.comnih.gov The most common method for converting an aryl halide like this compound into its corresponding boronic acid derivative is the Miyaura borylation reaction. alfa-chemistry.comorganic-chemistry.org

This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.commdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base such as potassium acetate (B1210297) (KOAc). alfa-chemistry.com The product of this reaction is (4-cyclobutylphenyl)boronic acid pinacol (B44631) ester, a stable, crystalline solid that can be easily purified and stored. organic-chemistry.org This boronic ester can be used directly in subsequent Suzuki couplings or hydrolyzed to the corresponding (4-cyclobutylphenyl)boronic acid if required.

Table 2: Typical Conditions for Miyaura Borylation

Component Example Purpose
Aryl Halide This compound Substrate
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Boron source
Catalyst PdCl₂(dppf) Catalyzes C-B bond formation
Base Potassium Acetate (KOAc) Activates the diboron reagent
Solvent Dioxane, Toluene, or DMF Reaction medium

Beyond borylation, the reactivity of the carbon-bromine bond in this compound allows for the introduction of various other important functional groups.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org This reaction enables the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. acsgcipr.org Applying this methodology to this compound allows for the synthesis of a diverse array of N-(4-cyclobutylphenyl) amines, which are valuable scaffolds in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base. organic-synthesis.com

Carbon-Carbon (Alkyne) Bond Formation: The Sonogashira coupling reaction is a reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions yields a (4-cyclobutylphenyl)alkyne derivative, effectively introducing a linear, rigid alkyne linker into the molecular structure. youtube.com

Nucleophilic Substitution: Under specific, often harsh conditions (high temperature and pressure), the bromine atom can be displaced by strong nucleophiles like amines or alcohols, although palladium-catalyzed methods are generally preferred for their milder conditions and broader scope. smolecule.comlibretexts.org

Catalyst Development and Ligand Synthesis Utilizing this compound Scaffolds

A thorough review of the available scientific literature did not yield specific examples or research findings where this compound or its direct derivatives are utilized as the primary scaffold for the development of new catalysts or ligands. While the 4-cyclobutylphenyl moiety could theoretically be incorporated into a ligand structure, this does not appear to be a reported area of application for this specific compound.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Stereoselective Transformations involving the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is a key structural motif in numerous biologically active compounds and serves as a versatile building block in organic synthesis. nih.gov The development of methods for the asymmetric synthesis and stereoselective transformation of cyclobutyl-containing molecules is of high importance for drug discovery and the creation of structurally diverse small molecules. nih.govrsc.org

Future research could focus on the development of catalytic asymmetric methods to introduce chirality to the cyclobutyl moiety of 1-bromo-4-cyclobutylbenzene or its derivatives. While the parent molecule is achiral, transformations of the cyclobutyl ring can generate stereocenters. For instance, enantioselective C-H functionalization or reduction of a ketone derivative could install contiguous stereogenic centers. researchgate.net Methodologies such as Brønsted acid-catalyzed asymmetric isomerization could be explored to create chiral cyclobutene (B1205218) derivatives from precursors related to this compound. dicp.ac.cn Furthermore, existing protocols for the diastereo- and enantioselective reductive coupling of cyclobutenes with aldehydes, catalyzed by cobalt complexes, could be adapted to derivatives of this compound to access densely functionalized and enantioenriched cyclobutanes. researchgate.net

The development of these stereoselective transformations would be highly valuable, providing access to chiral building blocks that are currently difficult to synthesize. researchgate.netresearchgate.net

Research AreaPotential MethodologyDesired Outcome
Asymmetric C-H FunctionalizationIridium-catalyzed C-H silylationInstallation of contiguous stereocenters on the cyclobutyl ring
Enantioselective IsomerizationChiral Brønsted acid catalysisSynthesis of chiral cyclobutenes from bicyclo[1.1.0]butane precursors
Reductive CouplingCobalt-catalyzed coupling with aldehydesAccess to functionalized, enantioenriched cyclobutanes
Cycloaddition Reactions[2+2] cycloaddition of N-allenamidesHighly regio- and enantioselective formation of spirocyclobutyl compounds

Integration into Flow Chemistry and Continuous Manufacturing Processes

The synthesis and application of Grignard reagents, which can be readily prepared from aryl bromides like this compound, are cornerstones of organic synthesis. aiche.org However, their batch preparation is often hampered by safety concerns due to the exothermic nature of the reaction. aiche.orggoogle.com Continuous flow chemistry offers a safer, more efficient, and scalable alternative. gordon.eduvapourtec.com

Furthermore, flow chemistry can be applied to other reactions involving this compound, such as metallaphotocatalytic C(sp³)–H functionalization, enabling reactions with gaseous alkanes at room temperature with reduced reaction times. uva.nl This technology is practical for both academic and industrial settings, facilitating rapid analogue synthesis and process optimization. uva.nlvapourtec.com

ProcessAdvantage of Flow ChemistryPotential Application for this compound
Grignard Reagent FormationEnhanced safety, improved yield, scalability, reduced wasteContinuous production for use in cross-coupling reactions
Cross-Coupling ReactionsReduced reaction times, broader substrate scope, automationHigh-throughput synthesis of derivatives for screening
MetallaphotocatalysisUse of gaseous reagents, room temperature conditionsDirect coupling with simple alkanes to form C(sp²)-C(sp³) bonds

Exploration of Photochemical Reactions

Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. The aryl bromide and cyclobutane moieties of this compound are both amenable to photochemical transformations.

Future research could investigate the photoredox-catalyzed coupling of this compound with various partners. For example, dual nickel/photoredox catalysis has been successfully used to couple aryl bromides with potassium alkyl trifluoroborates, a method that could be adapted for this compound. vapourtec.com Metallaphotocatalysis also enables the coupling of aryl bromides with gaseous alkanes. uva.nl Another avenue is the exploration of [2+2] photocycloaddition reactions. While the benzene (B151609) ring is generally unreactive in this regard, derivatization of the cyclobutyl group with an alkene could lead to intramolecular photocycloadditions to form complex polycyclic structures. researchgate.net The formation of cyclobutane rings via photochemical reactions is a well-established process. baranlab.orgresearchgate.net Computational studies could help predict the feasibility and stereochemical outcome of such reactions, as demonstrated in the proposed photochemical formation of the natural product providencin. nih.gov

Reaction TypePotential TransformationSignificance
Photoredox CatalysisCsp³–Csp² bond formation with alkyl trifluoroboratesRapid synthesis of analogues under mild conditions
MetallaphotocatalysisCoupling with gaseous alkanesUtilization of abundant and simple feedstocks
[2+2] PhotocycloadditionIntramolecular cyclization of alkene-derivatized substrateAccess to complex, strained polycyclic systems
Norrish-Yang CyclizationCyclobutanol formation from a keto-derivativeBiosynthetically-inspired synthesis of complex structures

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.org These methods can be employed to design novel derivatives of this compound with tailored properties and to optimize reaction conditions for their synthesis and subsequent transformations.

Future efforts could utilize Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations to design new molecules with enhanced biological activity. rsc.org For synthetic applications, computational modeling can predict the reactivity of various derivatives in cross-coupling reactions. nih.gov By understanding the electronic and steric effects of substituents on the cyclobutyl or aromatic rings, it is possible to design substrates with improved reactivity or selectivity. Machine learning algorithms, combined with Bayesian optimization, can be used to design new catalysts, including ligands for palladium or nickel, that are specifically tailored for reactions involving sterically demanding substrates like this compound. acs.orgacs.org This approach can accelerate the discovery of highly active and selective catalysts, reducing the time and cost associated with experimental trial-and-error. acs.orgrsc.org

Computational ToolApplicationGoal
Density Functional Theory (DFT)Modeling reaction mechanisms and transition statesPredicting reactivity and selectivity of derivatives
Machine Learning / Bayesian OptimizationCatalyst and ligand design for cross-coupling reactionsEnhancing reaction yield and selectivity for specific substrates
QSAR / Molecular DockingDesign of biologically active derivativesIdentifying novel compounds with potential therapeutic applications

Sustainable Synthesis Routes and Biocatalytic Applications

The development of environmentally friendly and sustainable chemical processes is a major goal of modern chemistry. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green alternative to traditional synthetic methods. researchgate.net

A significant area for future research is the biocatalytic synthesis of this compound. Flavin-dependent halogenases (FDHs) are enzymes that can selectively halogenate electron-rich aromatic compounds under mild, aqueous conditions. nih.govchemrxiv.org Research could focus on identifying or engineering an FDH that can directly brominate cyclobutylbenzene (B3052708) with high regioselectivity, thus avoiding the use of hazardous reagents like elemental bromine and Lewis acids. Directed evolution and genome mining can be used to improve the stability, substrate scope, and selectivity of these enzymes to make them suitable for preparative-scale synthesis. nih.govchemrxiv.org

Furthermore, other enzymes could be used for the stereoselective modification of the cyclobutyl ring. For example, biocatalytic deracemization or asymmetric reduction could be employed to produce chiral derivatives. The use of enzymes in synthesis aligns with the principles of green chemistry by operating under mild conditions, often without the need for protecting groups, and with high selectivity. researchgate.netmdpi.com

ApproachMethodologyPotential Advantage
Biocatalytic BrominationUse of Flavin-Dependent Halogenases (FDHs)Green, selective synthesis avoiding hazardous reagents
Enzyme EngineeringDirected evolution of FDHsImproved enzyme stability, activity, and substrate scope
Asymmetric BiotransformationEnzymatic reduction or deracemizationAccess to enantiomerically pure derivatives

Q & A

Q. Table 1: Common Impurities in this compound Synthesis

ImpuritySourceDetection MethodMitigation Strategy
4-CyclobutylphenolHydrolysis of Grignard reagentHPLC (retention time: 3.2 min)Use molecular sieves in THF
1,4-DibromobenzeneIncomplete substitutionGC-MS (m/z 234)Increase reaction time to 24h

Q. Table 2: Reaction Conditions for Suzuki Coupling

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)2_2/SPhosToluene10078
PdCl2_2(dppf)DMF/H2_2O8065Patent WO 2006/013048

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclobutylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-cyclobutylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.